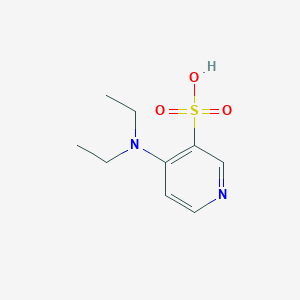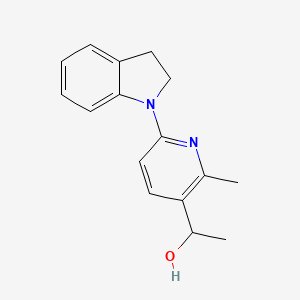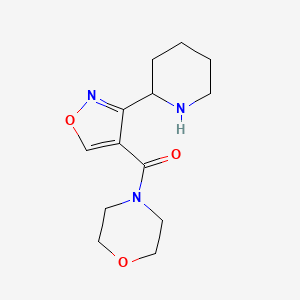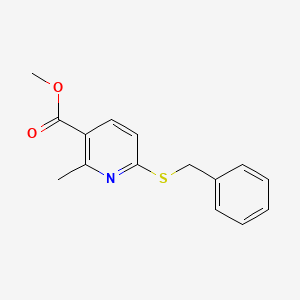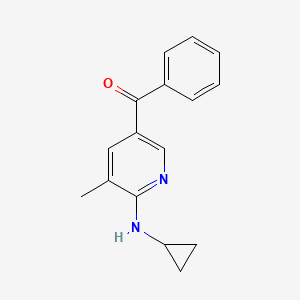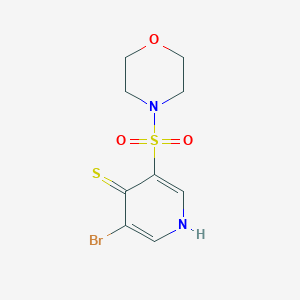
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H11BrN2O3S2 and a molecular weight of 339.2 g/mol . This compound is a derivative of pyridine, featuring a bromine atom, a morpholinosulfonyl group, and a thiol group attached to the pyridine ring.
Preparation Methods
The synthesis of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves several steps, typically starting with the bromination of pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures. The morpholinosulfonyl group is introduced through a sulfonylation reaction, where morpholine and a sulfonyl chloride are used as reagents. The thiol group is then added through a thiolation reaction, which may involve the use of thiol-containing compounds under specific conditions .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The thiol group can participate in addition reactions with electrophiles, forming thioethers or other derivatives
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The bromine atom and morpholinosulfonyl group can also participate in various interactions, influencing the compound’s overall activity. These interactions can modulate molecular pathways, leading to specific biological effects .
Comparison with Similar Compounds
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-Bromo-5-(methylsulfonyl)pyridine: This compound has a methylsulfonyl group instead of a morpholinosulfonyl group, which may result in different chemical and biological properties.
3-Bromo-5-methylene pyrrolones: These compounds are used for cysteine-specific protein modifications and have unique reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C9H11BrN2O3S2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-bromo-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11BrN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16) |
InChI Key |
AWHODBKTCXHWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



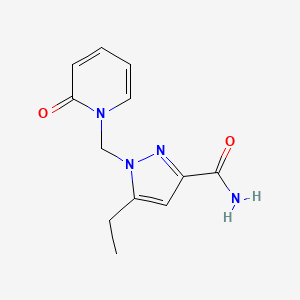
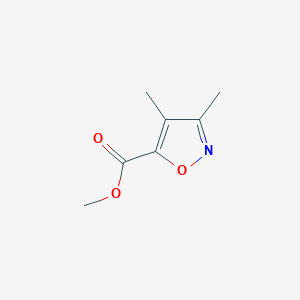
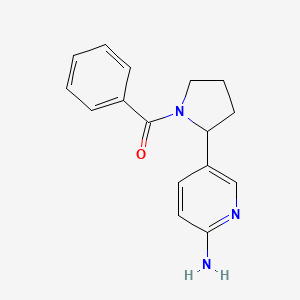
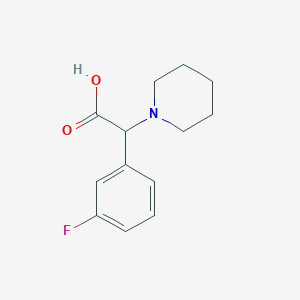
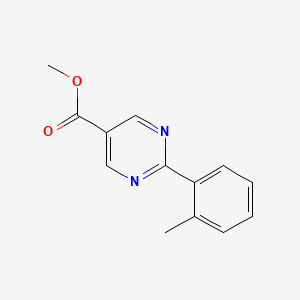
![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)
